molecular formula C13H8ClN3OS B2392022 3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1003159-68-9

3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

Cat. No.: B2392022
CAS No.: 1003159-68-9
M. Wt: 289.74
InChI Key: BMUKLYPPMCOHTN-UHFFFAOYSA-N
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Description

3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a chemical compound that belongs to the class of thienopyrimidines These compounds are known for their diverse biological activities and potential therapeutic applications The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system, and a benzamide moiety

Mechanism of Action

Target of Action

The primary target of 3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid metabolism, catalyzing the carboxylation of acetyl-CoA to produce malonyl-CoA, a key building block in lipid biosynthesis.

Mode of Action

The compound interacts with its target, the acetyl-CoA carboxylase enzyme, by binding to it This interaction can inhibit the enzyme’s activity, thereby affecting the metabolic processes it regulates

Biochemical Pathways

The inhibition of acetyl-CoA carboxylase by this compound affects the fatty acid metabolism pathway . By inhibiting the conversion of acetyl-CoA to malonyl-CoA, the compound can disrupt lipid biosynthesis. This can have downstream effects on various cellular processes that depend on these lipids, potentially leading to altered cell function or viability.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific context of its use. In vitro studies have shown that the compound and its derivatives have demonstrated moderate antimicrobial activity, with some products exhibiting good antibacterial and antifungal activity . These effects are likely due to the compound’s impact on lipid biosynthesis, which is essential for the growth and survival of many microorganisms.

Biochemical Analysis

Biochemical Properties

3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide has been shown to interact with various enzymes and proteins. For instance, it has been docked against the acetyl-CoA carboxylase enzyme . This interaction could potentially influence various biochemical reactions within the cell.

Molecular Mechanism

It has been suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Given its interaction with the acetyl-CoA carboxylase enzyme , it could potentially be involved in lipid metabolism.

Preparation Methods

The synthesis of 3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide typically involves multi-step synthetic routes. One common method starts with the preparation of thieno[2,3-d]pyrimidine derivatives. For instance, 3-amino-4-cyano-2-thiophenecarboxamides can be used as versatile synthons. These intermediates are then subjected to cyclization reactions using reagents such as formic acid or triethyl orthoformate to form thieno[2,3-d]pyrimidin-4-ones .

Chemical Reactions Analysis

3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide can undergo various chemical reactions, including:

Common reagents used in these reactions include formic acid, triethyl orthoformate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide can be compared with other thienopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and its potential as a tyrosine kinase inhibitor, which distinguishes it from other similar compounds.

Properties

IUPAC Name

3-chloro-N-thieno[2,3-d]pyrimidin-4-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3OS/c14-9-3-1-2-8(6-9)12(18)17-11-10-4-5-19-13(10)16-7-15-11/h1-7H,(H,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUKLYPPMCOHTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=C3C=CSC3=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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